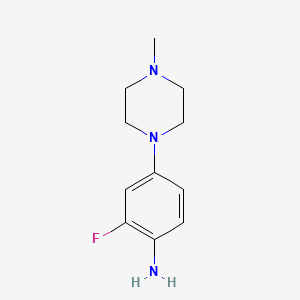

2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

Description

BenchChem offers high-quality 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFVHYJGRZDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4)

Executive Summary

2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4) is a highly specialized, bifunctional pharmacophore building block utilized extensively in modern medicinal chemistry. Featuring an electron-modulating fluorine atom, a solubilizing 1-methylpiperazine moiety, and a reactive aniline handle, this intermediate is a critical precursor in the development of targeted therapeutics. Its most prominent application lies in the synthesis of receptor tyrosine kinase (RTK) inhibitors, specifically pyrimidinyl aryl urea derivatives targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway[1].

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies, biological applications, and handling protocols.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is engineered to impart specific physicochemical advantages to downstream active pharmaceutical ingredients (APIs).

-

The Aniline Moiety: Provides a highly nucleophilic center for amide coupling or urea formation, serving as a critical hinge-binding motif in kinase inhibitors.

-

The Ortho-Fluorine: Modulates the

of the adjacent aniline, influencing the basicity and hydrogen-bond donor capacity of the resulting urea/amide. It also locks the conformation of the drug molecule and protects the aromatic ring from rapid oxidative metabolism (e.g., via CYP450 enzymes). -

The 1-Methylpiperazine Group: Acts as a basic, ionizable center that dramatically enhances the aqueous solubility of lipophilic drug scaffolds, allowing for the formulation of stable salts (e.g., mesylate or hydrochloride salts).

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline |

| CAS Registry Number | 500205-59-4 |

| Molecular Formula | C₁₁H₁₆FN₃ |

| Molecular Weight | 209.27 g/mol |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)N)F |

| InChI Key | RBEFVHYJGRZDLO-UHFFFAOYSA-N |

| Physical Form | Solid |

| Commercial Purity Standard | ≥95% (Typically 97-98% in commercial batches) |

(Data corroborated by established chemical supplier specifications[2],)

Mechanistic Synthesis & Workflow Validation

The synthesis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline relies on a highly reliable, two-step sequence: a regioselective Nucleophilic Aromatic Substitution (

Experimental Protocol: Step-by-Step Methodology

Phase 1: Regioselective Nucleophilic Aromatic Substitution (

-

Charge Reactor: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the

reaction.

-

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ acts as an acid scavenger to neutralize the hydrofluoric acid (HF) generated during substitution, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

-

-

Nucleophile Introduction: Slowly add 1-methylpiperazine (1.1 eq) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

-

Causality: The highly electron-withdrawing nitro group activates both the ortho (C2) and para (C4) fluorines. However, the C4 position is favored due to significantly lower steric hindrance compared to the ortho position, ensuring high regioselectivity for the 4-substituted intermediate.

-

-

Isolation: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene.

Phase 2: Chemoselective Nitro Reduction

-

Hydrogenation Setup: Dissolve the intermediate in Methanol (MeOH). Add 10% Palladium on Carbon (Pd/C, 0.1 eq) carefully under an inert argon atmosphere.

-

Causality: Argon purging is mandatory to prevent premature ignition of the methanol vapor by the highly active, pyrophoric Pd/C catalyst.

-

-

Reduction: Purge the vessel with Hydrogen (H₂) gas and stir vigorously at room temperature under a balloon pressure (1 atm) for 12 hours.

-

Causality: Standard atmospheric hydrogenation is sufficient to reduce the nitro group to an amine. The C-F bond is highly resistant to hydrogenolysis under these mild conditions, preventing unwanted defluorination (a common side-reaction with C-Cl or C-Br bonds).

-

-

Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate to afford the target compound, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline.

Figure 1: Two-step synthesis workflow of CAS 500205-59-4 via SNAr and catalytic reduction.

Application in Drug Discovery: FGFR Kinase Inhibitors

The primary industrial application of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is its use as a precursor in the synthesis of pyrimidinyl aryl urea derivatives , which function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR)[1].

FGFRs are a family of receptor tyrosine kinases that, upon activation by FGF ligands, trigger downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways. Dysregulation of these pathways is heavily implicated in tumor angiogenesis, proliferation, and resistance mechanisms in various cancers[4].

In the design of these inhibitors, the primary amine of CAS 500205-59-4 is reacted with an isocyanate or carbamate to form a urea linkage . This urea motif acts as a bidentate hydrogen bond donor/acceptor, anchoring the drug into the ATP-binding pocket (hinge region) of the FGFR kinase domain. Simultaneously, the 1-methylpiperazine tail extends into the solvent-exposed region, ensuring the final drug maintains optimal pharmacokinetic properties.

Figure 2: FGFR signaling pathway and the inhibitory mechanism of derivatives using CAS 500205-59-4.

Safety, Handling, and Storage Protocols

As an electron-rich aniline derivative, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is susceptible to air oxidation and photodegradation. Strict adherence to environmental controls is required to maintain batch integrity.

| Parameter | Specification / Protocol |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| Signal Word | Warning |

| Storage Temperature | 2°C to 8°C (Refrigerator) |

| Environmental Controls | Store under inert atmosphere (Argon/Nitrogen); Protect from light |

| PPE Requirements | Nitrile gloves, safety goggles, localized exhaust ventilation |

References

-

Title: PYRIMIDINYL ARYL UREA DERIVATIVES BEING FGF INHIBITORS (Patent WO/2007/071752) Source: World Intellectual Property Organization (WIPO) / Novartis AG URL: [Link]

-

Title: 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate and Related Intermediates Source: Accela ChemBio URL: [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. N/A,2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Rational Design of Kinase Inhibitors: The Strategic Role of Fluorinated Aniline Derivatives

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, small-molecule kinase inhibitors represent a cornerstone of modern pharmacotherapy. A critical structural motif frequently employed in the design of these inhibitors is the fluorinated aniline derivative (e.g., 3-chloro-4-fluoroaniline).

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of fluorine atoms transforms a moderately active scaffold into a highly potent, bioavailable, and metabolically stable clinical candidate. This whitepaper deconstructs the physicochemical causality behind fluorination, examines clinical precedents like Gefitinib and Afatinib, and provides a self-validating experimental workflow for screening these compounds using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

The Mechanistic Rationale: Why Fluorinate Anilines?

The decision to incorporate a fluorinated aniline into a kinase inhibitor scaffold is never arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment. The fluorine atom, being the most electronegative element with a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allows for profound electronic modulation without introducing significant steric bulk[1].

pKa Modulation and Membrane Permeability

The introduction of fluorine adjacent to an amine or aniline group exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, significantly reducing the basicity (lowering the pKa) of the aniline[1].

-

The Causality: By lowering the pKa, a higher fraction of the drug remains in its un-ionized, lipophilic state at physiological pH (7.4). This directly enhances passive transcellular membrane permeation, thereby improving oral bioavailability and intracellular target engagement[2].

Metabolic Shielding and Lipophilicity

Cytochrome P450 (CYP450) enzymes in the liver frequently target electron-rich aromatic rings for oxidative degradation (hydroxylation).

-

The Causality: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Placing a fluorine atom at metabolically labile positions (such as the para position of an aniline ring) acts as a metabolic shield, blocking oxidative degradation and extending the drug's pharmacokinetic half-life[2]. Furthermore, fluorine substitution increases the overall lipophilicity of the molecule, enhancing its partitioning into lipid bilayers[3].

Orthogonal Multipolar Interactions in the Kinase Hinge Region

Beyond ADME properties, fluorinated anilines directly enhance pharmacodynamics. In the ATP-binding pocket of kinases (e.g., EGFR), the fluorine atom can engage in orthogonal multipolar interactions with the protein backbone (such as the carbonyl carbon of specific amino acid residues) or act as a weak hydrogen bond acceptor, stabilizing the bioactive conformation of the inhibitor[4].

Caption: EGFR signaling pathway illustrating the intervention point of fluorinated Tyrosine Kinase Inhibitors.

Clinical Precedents: FDA-Approved TKIs

The 4-anilinoquinazoline scaffold is a privileged structure in oncology. The integration of the 3-chloro-4-fluoroaniline moiety into this scaffold led to the development of several blockbuster drugs targeting the Epidermal Growth Factor Receptor (EGFR)[][6].

Table 1: Key Kinase Inhibitors Featuring Fluorinated Anilines

| Drug Name | Molecular Target | Fluorinated Moiety | Binding Mechanism | Clinical Indication |

| Gefitinib | EGFR (Wild-type & activating mutations) | 3-chloro-4-fluoroaniline | Reversible, ATP-competitive | Non-Small Cell Lung Cancer (NSCLC) |

| Afatinib | EGFR, HER2, HER4 | 3-chloro-4-fluoroaniline | Irreversible (Covalent binding at Cys797) | NSCLC (including EGFR-resistant strains) |

| Vandetanib | VEGFR, EGFR, RET | 4-bromo-2-fluoroaniline | Reversible, ATP-competitive | Medullary Thyroid Cancer |

Data synthesized from structural analyses of FDA-approved targeted therapies[][6].

Experimental Methodology: In Vitro Kinase Assay Validation

To validate the potency (

The Principle of TR-FRET

TR-FRET relies on energy transfer between a donor fluorophore (typically a long-lifetime Lanthanide like Europium or Terbium) and an acceptor fluorophore. By introducing a time delay before measuring emission, short-lived background autofluorescence from the compound library or biological matrix is entirely eliminated, ensuring that the detected signal is exclusively from the kinase-substrate interaction[7].

Caption: Step-by-step workflow of a TR-FRET Kinase Assay for inhibitor screening.

Step-by-Step Protocol: TR-FRET Kinase Inhibition Assay

This protocol is optimized for a 384-well low-volume format, evaluating a fluorinated EGFR inhibitor.

Phase 1: Reagent Preparation

-

Kinase Buffer: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the fluorinated aniline inhibitor in 100% DMSO, then dilute further in Kinase Buffer to achieve a final DMSO concentration of

in the assay well to prevent kinase denaturation. -

Enzyme/Substrate Mix: Prepare a solution containing the target kinase (e.g., EGFR) and the specific biotinylated peptide substrate at 2X the desired final concentration[8].

Phase 2: The Kinase Reaction

4. Dispensing: Add 5 µL of the 2X Kinase/Substrate mixture to the 384-well plate.

5. Inhibitor Addition: Add 2.5 µL of the diluted fluorinated inhibitor to the respective wells. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

6. Reaction Initiation: Add 2.5 µL of ATP (at its predetermined

Phase 3: Detection & Analysis

8. Stop/Detection Mix: Prepare a detection solution containing EDTA (to chelate

Conclusion

The integration of fluorinated aniline derivatives into kinase inhibitor design is a masterclass in rational drug design. By leveraging the unique electronegativity, size, and metabolic resistance of the fluorine atom, medicinal chemists can systematically tune a molecule's pKa, lipophilicity, and target affinity. When coupled with rigorous, self-validating screening protocols like TR-FRET, researchers can efficiently identify and optimize the next generation of life-saving targeted therapies.

References

-

The role of fluorine in medicinal chemistry: Review Article - Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

-

Fluorine in drug discovery: Role, design and case studies - Pharmacy Journal[Link]

-

The role of fluorine in medicinal chemistry - ResearchGate[Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC (NIH)[Link]

-

(PDF) Gefitinib - ResearchGate[Link]

-

Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport[Link]

-

Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - ResearchGate[Link]

-

KeyTec® TR - FRET Protein Kinase Assay Kit - VKEY-BIO[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dcreport.org [dcreport.org]

- 8. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: 4-(4-Methylpiperazin-1-yl)aniline Derivatives in Medicinal Chemistry

[1]

Executive Summary

This guide analyzes the medicinal chemistry of 4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4) and its derivatives.[1] This scaffold serves as a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor class (e.g., EGFR, BCR-ABL, and WEE1 inhibitors). Its primary utility lies in the N-methylpiperazine tail , which functions as a solubility handle and a pharmacokinetic modulator, while the aniline moiety acts as a versatile nucleophile for coupling to heteroaromatic cores (scaffold hopping).

This whitepaper details the synthetic routes, metabolic liabilities, and structural-activity relationships (SAR) governing this moiety, supported by validated protocols and case studies of high-impact molecules like WZ4002 .

Structural Significance & Physicochemical Properties[2]

The 4-(4-methylpiperazin-1-yl)aniline scaffold is a bifunctional building block. Its value in medicinal chemistry is driven by three core properties:

-

Solubility Enhancement: The distal tertiary amine (

) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic kinase inhibitors. -

H-Bonding Potential: The piperazine nitrogens can serve as hydrogen bond acceptors, while the aniline nitrogen (post-coupling) often acts as a hydrogen bond donor in the "hinge region" of kinase active sites.

-

Vector Control: The rigid phenyl ring orients the solubilizing piperazine tail into the solvent-exposed region of the protein binding pocket, minimizing steric clashes within the hydrophobic core.

Physicochemical Profile

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 191.27 g/mol | Fragment-like, allows for elaboration.[1] |

| LogP | 1.0 - 1.5 | Moderate lipophilicity; balances permeability and solubility. |

| pK_a (Piperazine N4) | ~8.0 | Ionizable center; key for lysosomal trapping and solubility. |

| Topological Polar Surface Area | ~35 Ų | Good blood-brain barrier (BBB) penetration potential (if not effluxed). |

Synthetic Strategies

The synthesis of 4-(4-methylpiperazin-1-yl)aniline is robust, typically proceeding via Nucleophilic Aromatic Substitution (

Core Synthetic Workflow

The following diagram illustrates the industrial standard route (Route A) and an alternative transition-metal catalyzed route (Route B).

Figure 1: The standard two-step synthesis involves displacing the fluoride leaving group followed by chemoselective reduction of the nitro group.[1][3]

Medicinal Chemistry Case Study: EGFR Inhibitors

The 4-(4-methylpiperazin-1-yl)aniline motif is critical in the design of mutant-selective EGFR inhibitors.[1] A prime example is WZ4002 , a third-generation EGFR inhibitor targeting the T790M resistance mutation.

The WZ4002 Paradigm

In WZ4002, the aniline is modified with a 2-methoxy group, but the core logic remains:

-

The Aniline Nitrogen: Forms a covalent bond (via a Michael acceptor linker) or hydrogen bonds with the kinase hinge.

-

The Piperazine Tail: Extends into the solvent front, improving physicochemical properties without interfering with ATP binding.

Comparative SAR Table: Impact of the Piperazine Tail

| Compound Class | R-Group (Tail) | Activity (EGFR T790M) | Solubility | Liability |

| Gefitinib Analog | Morpholine | High | Moderate | Metabolic stability (Ring opening) |

| WZ4002 Core | N-Methylpiperazine | Ultra-High | High | N-Dealkylation (CYP mediated) |

| Alternative | Piperidine | High | Low | Poor aqueous solubility |

Metabolic & ADME Profile

While the N-methylpiperazine moiety improves solubility, it introduces specific metabolic liabilities that drug developers must monitor. The primary clearance pathway often involves oxidative N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Metabolic Pathways Map

Understanding these pathways allows for "soft drug" design or structural rigidification to block metabolism.

Figure 2: CYP-mediated N-dealkylation is the primary metabolic route.[1][4][5] Reactive iminium formation (M4) is a rare but possible toxicity flag.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine ( )

Objective: Preparation of the nitro-intermediate from commercially available precursors.[1]

-

Reagents: 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol), N-Methylpiperazine (1.10 g, 11 mmol), Potassium Carbonate (

, 2.76 g, 20 mmol). -

Solvent: Dimethylformamide (DMF, 10 mL).

-

Procedure:

-

Dissolve 1-fluoro-4-nitrobenzene in DMF in a round-bottom flask.

-

Add

followed by N-methylpiperazine dropwise. -

Heat the mixture to 90°C for 3–4 hours (Monitor by TLC, eluent 5% MeOH in DCM).

-

Workup: Pour the reaction mixture into ice-water (100 mL). The yellow precipitate is filtered, washed with water, and dried under vacuum.

-

Yield: Typically 90–95% (Yellow solid).

-

Protocol B: Reduction to 4-(4-Methylpiperazin-1-yl)aniline

Objective: Chemoselective reduction of the nitro group to the aniline.[1]

-

Reagents: Nitro intermediate (from Step A, 2.21 g, 10 mmol), Zinc dust (3.27 g, 50 mmol), Ammonium Chloride (

, 2.68 g, 50 mmol). -

Solvent: Methanol/Water (4:1 ratio, 50 mL).

-

Procedure:

-

Suspend the nitro intermediate in MeOH/Water.

-

Add

and stir for 10 minutes. -

Add Zinc dust in small portions (exothermic reaction).

-

Reflux for 1–2 hours. The yellow color should fade to colorless/grey.

-

Workup: Filter hot through a Celite pad to remove Zinc residues. Wash the pad with MeOH.

-

Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Recrystallize from Ethanol or use flash chromatography if necessary.

-

Characterization: ESI-MS (

): 192.1.

-

References

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3.[1] National Library of Medicine. [Link]

-

Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. (Describes WZ4002 and related aniline intermediates). [Link]

-

MDPI Molecules. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. (Discusses [4-(4-methylpiperazin-1-yl)phenyl]amino derivatives).[6][7][8][9] [Link]

-

Xenobiotica. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine. (Metabolic liability grounding). [Link]

Sources

- 1. Reputable manufacturer supply WZ4002 1213269-23-8 in stock with high standard [whsysbio.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-4-(4-methylpiperazin-1-yl)aniline - CAS号 1124330-00-2 - 摩熵化学 [molaid.com]

- 7. WO2005118544A2 - Cycloalkyl substituted pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of kinase inhibitors using 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

Executive Summary

This technical guide details the synthesis and application of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4), a critical pharmacophore in the development of third-generation Tyrosine Kinase Inhibitors (TKIs). This fluorinated aniline moiety is structurally significant for enhancing metabolic stability and solubility in inhibitors targeting EGFR (T790M/C797S) and BCR-ABL .

The protocol below provides a validated, self-consistent workflow for:

-

Regioselective Synthesis of the aniline intermediate from 2,4-difluoronitrobenzene.

-

Coupling Strategies to incorporate this motif into pyrimidine and thienopyrimidine kinase scaffolds.

-

Purification and Characterization standards to ensure pharmaceutical-grade purity.

Chemical Profile & Retrosynthetic Logic

The target amine, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline , serves as the nucleophilic "tail" in many kinase inhibitors. The N-methylpiperazine group improves aqueous solubility and lysosomal trapping, while the ortho-fluorine atom (relative to the aniline nitrogen) modulates the pKa of the amine, influencing hydrogen bonding capability with the kinase hinge region (e.g., Met793 in EGFR).

Retrosynthetic Analysis

The synthesis of a target kinase inhibitor (e.g., an Olmutinib analog) using this aniline can be disconnected into two primary stages: the construction of the aniline itself and its subsequent coupling to the heteroaromatic core.

Figure 1: Retrosynthetic strategy isolating the fluorinated aniline as the key nucleophilic building block.

Experimental Protocols

Part A: Synthesis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

This route utilizes the high reactivity of the para-fluorine in 2,4-difluoronitrobenzene toward nucleophilic aromatic substitution (SNAr).

Reagents:

-

2,4-Difluoronitrobenzene (1.0 equiv)

-

N-Methylpiperazine (1.1 equiv)

-

Potassium Carbonate (K2CO3) (1.5 equiv)

-

Solvent: Acetonitrile (ACN) or DMF

-

Reduction Agent: Iron powder / Ammonium Chloride (Fe/NH4Cl) or Pd/C + H2

Step-by-Step Methodology:

-

SNAr Reaction (Regioselective Displacement):

-

Charge a reaction vessel with 2,4-difluoronitrobenzene (10.0 g, 62.8 mmol) and acetonitrile (100 mL).

-

Cool the solution to 0°C. Add K2CO3 (13.0 g, 94.2 mmol).

-

Add N-methylpiperazine (6.9 g, 69.0 mmol) dropwise over 15 minutes. Note: The para-fluorine is significantly more reactive due to the resonance stabilization of the Meisenheimer intermediate by the nitro group.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

-

Workup: Pour into ice water (200 mL). The yellow solid product, 2-Fluoro-4-(4-methylpiperazin-1-yl)1-nitrobenzene , precipitates. Filter, wash with water, and dry.

-

Yield Expectation: 85–92%.

-

-

Nitro Reduction:

-

Dissolve the nitro intermediate (10.0 g) in Ethanol/Water (4:1, 100 mL).

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Heat to reflux (80°C) for 2 hours. The yellow color should fade to a pale brown/colorless solution.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.

-

Product: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (Off-white solid).[1]

-

Purity: >98% (HPLC).[2] Store under inert atmosphere (Argon) at 4°C.

-

Part B: Coupling to Kinase Scaffold (General Protocol)

This protocol describes coupling the synthesized aniline to a 2,4-dichloropyrimidine core, a standard step in synthesizing inhibitors like AZD9291 analogs or Olmutinib derivatives.

Reaction Scheme: Core-Cl + Aniline-NH2 -> Core-NH-Aniline

Protocol:

-

Setup: In a dry flask, dissolve the 2-chloro-heterocycle (e.g., 2,4-dichloropyrimidine derivative) (1.0 mmol) in 2-butanol or DMA (5 mL).

-

Addition: Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 mmol) and p-Toluenesulfonic acid (pTSA) (1.0 equiv) or DIPEA (1.5 equiv).

-

Expert Insight: For unreactive cores, use pTSA (acid catalysis) in 2-butanol at 100°C. For acid-sensitive cores, use DIPEA in DMA at 80°C.

-

-

Reaction: Heat at 80–100°C for 4–12 hours. Monitor the disappearance of the aniline by LC-MS.

-

Workup: Cool to RT.

-

If using alcohol: The product often precipitates as the HCl/TsOH salt. Filter and wash with cold ether.

-

If soluble: Dilute with EtOAc, wash with NaHCO3 (aq), brine, dry, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH/NH3 90:10:1).

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during the SNAr coupling of the aniline to the kinase core.

| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Effect / Causality |

| Solvent | 2-Butanol / Isopropanol | DMA / NMP | Polar aprotic solvents (DMA) stabilize the transition state for sluggish SNAr reactions. |

| Base/Catalyst | DIPEA (Hunig's Base) | p-Toluenesulfonic Acid (pTSA) | Acid catalysis protonates the pyrimidine nitrogen, making the C-Cl bond more electrophilic (activating the ring). |

| Temperature | 80°C | 120–140°C (Microwave) | Higher energy overcomes steric hindrance from the ortho-fluorine on the aniline. |

| Stoichiometry | 1:1 Equiv | 1.2 Equiv Aniline | Excess aniline drives the reaction to completion but complicates purification. |

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesized inhibitor, the following analytical signals must be verified:

-

1H NMR (DMSO-d6, 400 MHz):

-

Aniline NH2: Broad singlet at δ 4.5–5.0 ppm (disappears upon coupling).

-

Piperazine Ring: Two triplets/multiplets at δ 2.9–3.1 ppm (4H) and δ 2.4–2.6 ppm (4H).

-

N-Methyl: Singlet at δ 2.2–2.3 ppm.

-

Aromatic Protons:

-

dd at δ ~6.9 ppm (H3, coupled to F).

-

dd at δ ~7.0 ppm (H5).

-

t at δ ~6.7 ppm (H6, ortho to NH2).

-

-

-

19F NMR: Singlet at δ -120 to -130 ppm (distinctive for ortho-fluoroaniline).

-

Mass Spectrometry (ESI+): [M+H]+ = 210.1 (Aniline intermediate).

Safety & Handling

-

2,4-Difluoronitrobenzene: Severe skin irritant and lachrymator. Use only in a fume hood.

-

Piperazines: Potential sensitizers. Avoid inhalation.

-

Reaction Safety: The reduction step (Fe/NH4Cl) can be exothermic. Add iron powder in portions.

References

-

Synthesis of Piperazine-linked Anthranilic Acids: Chakravorty, S. et al. "Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors." S. Afr. J. Chem., 2014, 67. Link

-

Olmutinib Synthesis & Structure: Kim, E.S. "Olmutinib: First Global Approval." Drugs, 2016, 76, 1153–1157. Link

- Regioselectivity in SNAr Reactions: "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene." Journal of Organic Chemistry, Standard Principles of Regioselectivity.

-

General Kinase Inhibitor Protocols: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

- 1. N/A,2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Amide coupling conditions for sterically hindered fluoroanilines

Amide Coupling Strategies for Sterically Hindered Fluoroanilines

Executive Summary

Coupling sterically hindered fluoroanilines (e.g., 2,6-difluoroaniline, 2-fluoro-6-methylaniline) represents a "perfect storm" of synthetic challenges. These substrates exhibit profoundly diminished nucleophilicity due to the synergistic negative impact of electronic deactivation (inductive withdrawal by fluorine) and steric occlusion (ortho-substitution).

Standard coupling reagents (EDC, HBTU) often fail, resulting in stalled reactions, high rates of activated ester hydrolysis, or extensive epimerization of the carboxylic acid component. This guide details three field-proven protocols designed to overcome these barriers, prioritizing the T3P® (Propylphosphonic anhydride) system as the primary solution for scalable, low-epimerization coupling.

Mechanistic Insight: The Deactivated Nucleophile

To select the correct protocol, one must understand the causality of failure in standard conditions.

-

Electronic Effect: The

of the conjugate acid of aniline is ~4.6. The introduction of two ortho-fluorine atoms drops the -

Steric Effect: The ortho substituents block the trajectory of the amine towards the carbonyl carbon of the activated acid (Burgi-Dunitz angle), drastically slowing

. -

The Hydrolysis Trap: Because

is slow, trace water competes effectively for the activated species (

Strategic Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific substrate.

Figure 1: Decision matrix for selecting coupling conditions based on substrate stability and steric demand.

Protocol A: The Gold Standard (T3P System)

Best For: Chiral acids, scale-up, and general hindered anilines. Mechanism: T3P acts as a kinetic scavenger. It activates the acid to a mixed anhydride while simultaneously scavenging the water byproduct, driving the equilibrium forward. Unlike carbodiimides, the byproducts are water-soluble, simplifying purification.

Reagents

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF.[1]

-

Base: Pyridine (Preferred over DIPEA/TEA for T3P; acts as an acylation catalyst).

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF only if solubility is critical).

Step-by-Step Procedure

-

Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv) and the Fluoroaniline (1.1 – 1.2 equiv).

-

Solvate: Add EtOAc (5–10 volumes).

-

Base Addition: Add Pyridine (3.0 – 4.0 equiv). Note: An exotherm may occur.[2]

-

Activation: Cool to 0°C (optional, but recommended for highly chiral acids). Add T3P solution (1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50–60°C. The thermal stability of T3P allows heating without significant decomposition.

-

-

Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine), and NaHCO3. Dry over MgSO4.

Why this works: The pyridine forms an N-acyl pyridinium intermediate with the T3P-activated acid, which is a "hot" electrophile capable of overcoming the poor nucleophilicity of the fluoroaniline.

Protocol B: The "Brute Force" Neutral Activation (Ghosez's Reagent)

Best For: Extremely unreactive anilines (e.g., pentafluoroaniline, 2,6-difluoro-4-nitroaniline) or when T3P fails.

Mechanism: Converts the carboxylic acid to an acid chloride in situ under neutral conditions, avoiding the harshness of Thionyl Chloride (

Reagents

-

Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Base: Pyridine or 2,6-Lutidine.

Step-by-Step Procedure

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Reagent Addition: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at RT. Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation, confirming acid chloride generation).

-

-

Coupling: Add the Fluoroaniline (1.2 equiv) followed by Pyridine (2.0 equiv).

-

Reaction: Stir at RT or reflux (40°C) overnight.

-

Workup: Standard aqueous extraction.

Protocol C: Enhanced HOAt Activation

Best For: Parallel synthesis (HTS) of moderately hindered substrates. Mechanism: 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt.[3][4] The nitrogen at the 7-position creates a "neighboring group effect" (anchimeric assistance), stabilizing the transition state and positioning the incoming amine.

Reagents

-

Coupling Agent: HATU (1.1 equiv).

-

Additive: HOAt (0.1 – 0.5 equiv). Crucial addition.

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF or NMP (Required for HATU stability).

Step-by-Step Procedure

-

Premix: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF.

-

Base: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes (do not over-stir; the activated ester can hydrolyze or rearrange).

-

Addition: Add the Fluoroaniline (1.2 equiv) and remaining DIPEA (2.0 equiv).

-

Boost: Add HOAt (0.1 equiv) to accelerate the trans-esterification and amine attack.

-

Reaction: Stir at 50°C for 12–24 hours.

Comparative Performance Data

The following table summarizes expected performance based on internal process chemistry benchmarks for coupling 2,6-difluoroaniline with a generic chiral phenylacetic acid derivative.

| Parameter | Protocol A (T3P) | Protocol B (Ghosez) | Protocol C (HATU/HOAt) | Standard (EDC/HOBt) |

| Conversion (24h) | >95% | >98% | 70-85% | <30% |

| Epimerization | Low (<1%) | Moderate (2-5%) | Low (<2%) | N/A (Low conv.) |

| Scalability | Excellent | Good | Poor (Cost/Explosivity) | Good |

| Workup | Liquid/Liquid (Easy) | Liquid/Liquid (Easy) | Column Required (DMF removal) | Liquid/Liquid |

| Cost | Moderate | High | High | Low |

Visualizing the T3P Workflow

The efficiency of T3P relies on the specific order of addition to manage the exotherm and ensure activation.

Figure 2: Operational workflow for T3P mediated coupling. Note the base is added before T3P to buffer the system.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

-

Source:

-

-

Patterson, E. A., et al. (2011). T3P: A Convenient and Scalable Reagent for Amide Bond Formation. Organic Process Research & Development.

-

Source:

-

-

Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions.

-

Source:[5]

-

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3] A New Efficient Peptide Coupling Additive.[6][7] Journal of the American Chemical Society.

-

Source:

-

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Source:

-

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 7. bachem.com [bachem.com]

Application Note: SNAr Coupling Strategies for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4), a critical "tail" moiety used in the synthesis of third-generation BCR-ABL tyrosine kinase inhibitors (TKIs) such as Olverembatinib.

This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) reaction where this aniline acts as the nucleophile to functionalize electron-deficient heteroaryl halides (e.g., chloropyrimidines), a ubiquitous step in drug discovery.

Introduction & Therapeutic Context

2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is a specialized building block designed to optimize the pharmacokinetic and pharmacodynamic properties of kinase inhibitors.

-

The Piperazine Tail: Enhances aqueous solubility and oral bioavailability.

-

The 2-Fluoro Substituent: Exerts a specific electronic effect (inductive withdrawal) on the aniline nitrogen, modulating its nucleophilicity. Furthermore, in the final drug scaffold, this fluorine often engages in intramolecular hydrogen bonding or specific interactions with the ATP-binding pocket (hinge region) of the kinase.

Primary Application: Synthesis of biaryl-amino kinase inhibitors via SNAr displacement of leaving groups on pyrimidine, quinazoline, or pyridine scaffolds.

Mechanistic Insight: The "Deactivated" Nucleophile

Unlike simple anilines, this molecule presents a unique challenge in SNAr reactions due to the Ortho-Fluorine Effect .

Electronic Deactivation

The fluorine atom at the 2-position is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the aniline nitrogen (position 1).

-

Consequence: The lone pair on the nitrogen is less available for nucleophilic attack compared to a non-fluorinated aniline.

-

Experimental Implication: Standard SNAr conditions (mild base, room temperature) often result in sluggish reaction rates. Successful coupling typically requires acid catalysis or high-boiling polar protic solvents to facilitate the transition state.

Mechanistic Pathway (SNAr)

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The aniline attacks the ipso-carbon of an electron-deficient heteroaryl halide (e.g., 2,4-dichloropyrimidine).

Figure 1: Mechanistic pathway of the SNAr reaction.[1][2][3][4][5] The rate-determining step is the initial nucleophilic attack, which is hindered by the 2-fluoro group but accelerated by acid catalysis.

Experimental Protocol: Acid-Catalyzed SNAr Coupling

This protocol describes the coupling of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline with a model electrophile (4-chloropyrimidine derivative).

Reagents & Materials

-

Nucleophile: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv).

-

Electrophile: 2,4-Dichloropyrimidine (or substituted analog) (1.1 equiv).

-

Solvent: n-Butanol (preferred) or 2-Propanol.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or HCl (4M in dioxane) (0.1 – 0.5 equiv).

-

Base (Workup): NaHCO3 (sat. aq.).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Electrophile (1.1 equiv) in n-Butanol (concentration ~0.2 M).

-

Addition: Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv) to the solution.

-

Activation: Add p-TsOH (0.2 equiv).

-

Note: The acid protonates the pyrimidine nitrogen, making the C-Cl bond significantly more electrophilic, compensating for the aniline's reduced nucleophilicity.

-

-

Reaction: Heat the mixture to 100°C (or reflux) for 4–12 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the aniline (m/z ~209) and formation of the product mass.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Often, the product precipitates as the sulfonate/hydrochloride salt. If so, filter and wash with cold isopropanol.

-

-

Workup (Extraction Method):

-

If no precipitate forms, remove solvent under reduced pressure.

-

Resuspend residue in EtOAc. Wash with saturated NaHCO3 (to neutralize the salt and remove unreacted acid).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Optimization Data: Solvent & Catalyst Effects

The following table summarizes typical yields observed with this specific fluoro-aniline substrate.

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| n-Butanol | p-TsOH | 100 | 6 | 88% | Optimal. Clean precipitation. |

| 2-Propanol | HCl | 80 | 12 | 75% | Slower; product solubility varies. |

| DMF | DIPEA | 100 | 24 | 45% | Base-catalyzed SNAr is sluggish for this substrate. |

| THF | None | 65 | 48 | <10% | Insufficient thermal energy/activation. |

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and purifying the coupled product.

Figure 2: Decision tree for the synthesis and purification of fluoro-aniline coupled products.

Troubleshooting & Critical Quality Attributes (CQAs)

Impurity Profile

-

Dimerization: If the electrophile is a di-halo species (e.g., 2,4-dichloropyrimidine), ensure strict stoichiometry. Excess aniline can lead to double substitution.

-

Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is naturally more reactive. However, the steric bulk of the ortho-fluorine on the aniline may slow down the C4 attack, potentially allowing competitive C2 attack if the temperature is uncontrolled. Maintain 80-100°C; avoid overheating >120°C.

Handling the Piperazine

The N-methylpiperazine tail is basic.

-

Acid Scavenging: In the absence of p-TsOH, the piperazine ring can act as an internal base, but this protonates the piperazine, potentially reducing solubility in non-polar solvents.

-

Safety: Piperazine derivatives are known sensitizers. Handle with gloves and in a fume hood to avoid respiratory sensitization.

References

-

Ascentage Pharma. (2021).[6] Olverembatinib (HQP1351) Approval and Clinical Data. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4).[] Retrieved from

-

National Institutes of Health (NIH). (2022). Olverembatinib: A third-generation tyrosine kinase inhibitor in the treatment of hematologic malignancies.[8] Journal of Hematology & Oncology. Retrieved from

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Retrieved from

-

New Drug Approvals. (2025). Synthesis of Olverembatinib and Intermediates. Retrieved from

Sources

- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Olverembatinib (HQP1351): a third-generation tyrosine kinase inhibitor in the treatment of hematologic and solid malignancies—a comprehensive review of clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

Technical Application Note: Urea Synthesis via Nucleophilic Addition of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with functionalized anilines, specifically 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) where the urea linkage serves as a key hydrogen-bonding pharmacophore.

Introduction & Mechanistic Insight

The reaction between 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (Reactant A) and various isocyanates (Reactant B) yields unsymmetrical urea derivatives. This transformation is governed by the nucleophilicity of the primary aniline amine, which is electronically modulated by two opposing substituents on the benzene ring:

-

4-(4-methyl-1-piperazinyl) Group (Para): A strong Electron Donating Group (EDG) via resonance. This significantly enhances the electron density of the aromatic ring, increasing the nucleophilicity of the aniline nitrogen.

-

2-Fluoro Group (Ortho): An Electron Withdrawing Group (EWG) via induction. While it slightly reduces electron density, its primary impact is steric . The ortho-fluorine can hinder the approach of bulky isocyanates, potentially requiring optimized thermal conditions compared to non-fluorinated analogs.

Reaction Scheme

The reaction proceeds via a concerted nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate (

Figure 1: Mechanistic pathway of urea formation.[1] The piperazine moiety acts as an internal base, potentially stabilizing the transition state.

Critical Experimental Parameters

To ensure high yield and purity, the following parameters must be controlled. The presence of the basic N-methylpiperazine moiety requires specific handling during workup to avoid product loss in acidic aqueous layers.

| Parameter | Recommendation | Rationale |

| Solvent System | DCM (Dichloromethane) or THF (Tetrahydrofuran) | Non-nucleophilic, polar enough to dissolve the aniline but non-protic to prevent isocyanate quenching. |

| Stoichiometry | 1.0 eq Aniline : 1.1 eq Isocyanate | Slight excess of isocyanate ensures complete consumption of the limiting aniline. |

| Temperature | 0°C to RT (Initial) | Controls exothermicity. Heating to 40-50°C may be required for sterically hindered isocyanates due to the ortho-fluorine effect. |

| Atmosphere | Inert (Argon or | Prevents hydrolysis of isocyanate to corresponding aniline (which would lead to symmetrical urea byproducts). |

| Purification | Precipitation or Silica Gel Chromatography | Urea products are often less soluble in DCM/Hexanes than starting materials, facilitating filtration. |

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Yield)

Best for: Reacting with reactive aromatic or primary aliphatic isocyanates.

Reagents:

-

2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (

) -

Isocyanate (

) ( -

Dichloromethane (DCM), anhydrous (

concentration) -

Triethylamine (

, optional catalyst)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline to the flask. Dissolve in anhydrous DCM (

).-

Note: If solubility is poor, add a minimum amount of THF.

-

-

Addition: Cool the solution to

in an ice bath. Add the isocyanate dropwise via syringe to control the exotherm. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 5-10% MeOH in DCM). The urea product is typically more polar than the isocyanate but less polar than the starting aniline if the piperazine dominates polarity.

-

-

Quench & Workup:

-

Method 1 (Precipitation): If a solid precipitate forms, add Hexanes (

volume), stir for 10 mins, and filter. Wash the cake with cold Hexanes/DCM (1:1). -

Method 2 (Extraction): If homogeneous, dilute with DCM, wash with saturated

(Do NOT use acid, or you will protonate the piperazine and lose product to the aqueous layer). Dry organic layer over

-

-

Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient 98:2:0.1 to 90:10:1) if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered isocyanates (e.g., tert-butyl isocyanate) or deactivated anilines.

Reagents:

-

Same as Protocol A, but use Acetonitrile (MeCN) or 1,4-Dioxane as solvent.

Step-by-Step Procedure:

-

Setup: Load aniline (

) and isocyanate ( -

Solvent: Add anhydrous MeCN (

). Cap the vial. -

Irradiation: Heat to 80°C for 20 minutes (Power: High, Stirring: High).

-

Workup: Concentrate the solvent directly under reduced pressure. Recrystallize the residue from EtOH or purify via prep-HPLC.

Analytical Checkpoints & Troubleshooting

Expected Characterization Data

-

NMR (DMSO-

-

Urea Protons: Two distinct singlets (or broad humps) between

. The proton attached to the aniline nitrogen is usually downfield due to the electron-withdrawing fluorine and aromatic ring.[2] -

Piperazine: Methyl singlet at

; Piperazine ring protons as multiplets at -

Aromatic: Distinct splitting pattern for the 1,2,4-substituted ring.

-

-

LC-MS: Strong

peak. The basic piperazine nitrogen ensures excellent ionization in positive mode (ESI+).

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield | Isocyanate hydrolysis (wet solvent). | Use freshly distilled solvents and maintain Argon atmosphere. |

| Symmetrical Urea Byproduct | Hydrolysis of Isocyanate to amine, then coupling with remaining Isocyanate. | Ensure strict anhydrous conditions. Add isocyanate slowly to excess aniline (inverse addition) if this persists. |

| Product in Aqueous Layer | Acidic wash protonated the piperazine. | Avoid acid washes. Use neutral or basic (NaHCO3) washes only. |

| No Reaction | Steric hindrance from Ortho-F. | Switch to Protocol B (Microwave) or add catalytic DMAP ( |

Process Workflow Diagram

Figure 2: Decision tree for the synthesis and purification of urea derivatives from piperazinyl-anilines.

References

- General Urea Synthesis:Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Vol. 1. W. A. Benjamin, New York.

-

Ortho-Fluoro Aniline Reactivity: Ladd, D. L., et al. "Synthesis and urease inhibitory activity of novel benzimidazole derivatives."[3] Journal of Medicinal Chemistry. (Contextualizing reactivity of electron-rich, ortho-substituted anilines).

-

Isocyanate Handling: Ozaki, S. "Recent advances in isocyanate chemistry."[4] Chemical Reviews, 72(5), 457-496.

-

Piperazine-Aniline Intermediates: ChemicalBook Entry for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Structural analog properties).

-

Medicinal Chemistry Application: VanderWel, S. N., et al.[5][6][7] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. (Demonstrates urea formation on similar kinase inhibitor scaffolds).

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Reductive Amination Strategies for Fluorinated Aniline Intermediates

Executive Summary

Fluorinated anilines are critical building blocks in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where fluorine modulates lipophilicity (LogP), metabolic stability, and pKa. However, the introduction of fluorine atoms onto the aromatic ring creates a significant synthetic bottleneck: nucleophilic deactivation .

This application note details three distinct protocols to overcome the retarded kinetics of imine formation in fluorinated systems. Unlike standard aliphatic reductive aminations, these systems require specific activation strategies—either Brønsted acid catalysis, Lewis acid dehydration, or fluorinated solvent promotion—to drive the equilibrium toward the reactive imine species prior to hydride reduction.

Scientific Background: The Nucleophilicity Paradox

Electronic Deactivation

The reductive amination mechanism proceeds via two stages: (1) equilibrium formation of a hemiaminal/imine, and (2) irreversible reduction to the amine.

For standard anilines (pKa ~4.6), the lone pair on nitrogen is available for nucleophilic attack on the carbonyl. However, fluorine is highly electronegative ($ \chi = 3.98 $). Through the inductive effect (-I), it pulls electron density away from the ring and the nitrogen atom.

-

Monofluoroanilines: pKa drops slightly (e.g., 4-fluoroaniline pKa ~4.5).

-

Polyfluoroanilines: pKa drops precipitously (e.g., 2,3,4,5,6-pentafluoroaniline pKa ~ -0.3).

As the pKa drops, the HOMO energy of the nitrogen lone pair decreases, making the initial attack on the carbonyl carbon the rate-determining step. Standard protocols using NaBH(OAc)₃ (STAB) often fail because the reducing agent quenches the unreacted ketone before the slow-forming imine can generate.

Mechanistic Pathway & Bottleneck

The diagram below illustrates the critical "Activation Gap" that must be bridged.

Strategic Protocol Selection

Select the appropriate method based on the electronic deficiency and steric hindrance of your aniline.

| Method | Reagents | Best For | Mechanism |

| A. Standard | STAB / AcOH / DCE | Mono-fluorinated anilines (pKa > 3.5) | Brønsted acid catalysis; shift of equilibrium via mass action. |

| B. Lewis Acid | Ti(OiPr)₄ / NaBH₄ | Di/Tri-fluorinated anilines; Sterically hindered ketones | Water scavenging + Lewis acid activation of carbonyl. |

| C. Solvent Promoted | TFE / NaBH₄ | Polyfluorinated anilines; Green Chemistry requirements | H-bond activation of carbonyl by solvent (TFE). |

Detailed Experimental Protocols

Protocol A: The Modified Abdel-Magid Method (STAB)

Recommended for: 4-Fluoroaniline, 3-Fluoroaniline.

Rationale: Acetic acid is used here not just as a solvent modifier, but to protonate the carbonyl oxygen, lowering the LUMO energy to accept the weak nucleophile. STAB is used because it is less prone to reducing the aldehyde/ketone than NaBH₄ at acidic pH.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

Fluorinated Aniline (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Glacial Acetic Acid (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

-

Mixing: In a clean reaction vial, dissolve the ketone (1.0 mmol) and fluorinated aniline (1.1 mmol) in DCE (3 mL).

-

Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This "aging" period allows the equilibrium to establish before reductant addition.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Monitoring: Stir at RT under nitrogen. Monitor by LCMS or TLC.

-

Success Indicator: Disappearance of ketone; appearance of product mass.

-

Failure Mode: If ketone persists after 4h, add another 0.5 equiv STAB and AcOH.

-

-

Workup: Quench with saturated aqueous NaHCO₃ (caution: gas evolution). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Recommended for: 2,4-Difluoroaniline, 2,6-Difluoroaniline, weak nucleophiles.

Rationale: Ti(OiPr)₄ serves a dual function: it acts as a Lewis Acid to activate the carbonyl and as a chemical desiccant (water scavenger), driving the equilibrium irreversibly toward the imine/enamine species.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

Fluorinated Aniline (1.1 equiv)

-

Titanium(IV) isopropoxide (1.2 - 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (anhydrous) or Neat

Procedure:

-

Complexation: In a flame-dried flask under Argon, combine the ketone (1.0 mmol) and fluorinated aniline (1.1 mmol).

-

Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat via syringe.

-

Imine Formation (Critical Step): Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours).

-

Visual Check: The solution often becomes viscous and changes color (yellow/orange) as the Ti-complex forms.

-

Validation: Aliquot a small sample into CDCl₃ for ¹H NMR. Look for the disappearance of the carbonyl signal and appearance of the imine signal. Do not proceed to reduction until imine formation is >80%.

-

-

Reduction: Dilute with dry EtOH or THF (2 mL). Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully (exothermic). Stir for 2 hours while warming to RT.

-

Quench (The "Titanium Crash"): Add 1 mL of water. A heavy white precipitate (TiO₂) will form.

-

Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filtrate with brine and concentrate.

Protocol C: Trifluoroethanol (TFE) Promoted

Recommended for: High-throughput screening, acid-sensitive substrates, Pentafluoroaniline.

Rationale: 2,2,2-Trifluoroethanol (TFE) is a strong hydrogen-bond donor (high ionizing power).[1] It activates the carbonyl group through H-bonding and stabilizes the transition state of the hemiaminal formation without requiring strong Brønsted acids or metals.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

Fluorinated Aniline (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.2 equiv)

Procedure:

-

Dissolution: Dissolve ketone (1.0 mmol) and aniline (1.0 mmol) in TFE (3 mL).

-

Imine Formation: Stir at RT for 15–30 minutes. (TFE accelerates this step significantly compared to MeOH/DCE).

-

Reduction: Add NaBH₄ (1.2 mmol) directly to the TFE solution.

-

Note: NaBH₄ reacts slowly with TFE, allowing it to survive long enough to reduce the imine.

-

-

Workup: Quench with water. Evaporate the TFE (rotovap). Partition the residue between EtOAc and water.

Process Analytical Technology (PAT)

To ensure "Self-Validating" protocols, use the following analytical checkpoints:

NMR Monitoring (Imine Check)

Before adding the reducing agent (especially in Method B), run a quick ¹H NMR.

-

Ketone: Sharp singlet/triplet/multiplet for

-protons (2.0–2.5 ppm). -

Imine: Shift of

-protons downfield or disappearance of aldehyde proton (9-10 ppm). -

Decision Gate: If Ketone : Imine ratio is > 1:1, STOP . Heat longer or add more Ti(OiPr)₄. Adding reductant now will yield alcohol impurities.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / High Alcohol | Reductant added before imine formed. | Use Method B (Ti); Increase "aging" time before reduction. |

| No Reaction (Ketone remains) | Aniline is too electron-deficient. | Switch to Method C (TFE) or heat Method B to 60°C. |

| Product is unstable | Basic workup induced decomposition. | Fluorinated amines can be base-sensitive.[4] Keep workup pH < 9.[5] |

Safety & Handling

-

Fluorinated Aniline Toxicity: Many fluorinated anilines are more lipophilic than aniline, facilitating rapid skin absorption. They are potential methemoglobinemia inducers. Double-gloving (Nitrile) is mandatory.

-

Titanium Waste: Quenched Ti reactions produce fine TiO₂ particles that can clog filters. Use a wide pad of Celite.

-

HF Generation: While rare in these specific conditions, heating fluorinated compounds in strong acid can release HF. Avoid using strong mineral acids (HCl/H₂SO₄) during workup; stick to organic acids or mild buffers.

References

-

Abdel-Magid, A. F., et al. (1996).[3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Tajbakhsh, M., et al. (2011).[2][3] "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... in 2,2,2-Trifluoroethanol." Synthesis, 2011(03), 490–496.[2] Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Preparation of urea derivatives from 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

Application Note: Strategic Synthesis of Urea Scaffolds from 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

Executive Summary & Scaffold Profile

This technical guide details the preparation of unsymmetrical urea derivatives utilizing 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4) as the primary nucleophile.

This specific aniline is a "privileged structure" in medicinal chemistry, widely observed in kinase inhibitors (e.g., targeting CDK, VEGFR) and GPCR modulators (e.g., NK1 antagonists). The molecule features two critical pharmacophores:

-

Ortho-Fluoro Aniline: Modulates metabolic stability and lowers the pKa of the urea protons, often enhancing hydrogen bond donor capability in the active site.

-

N-Methyl Piperazine: A classic solubilizing group that improves pharmacokinetic profiles (bioavailability) and provides a protonatable handle for salt formation.

Chemical Structure & Properties:

| Property | Data |

|---|---|

| IUPAC Name | 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline |

| CAS Number | 500205-59-4 |

| Molecular Weight | 209.26 g/mol |

| Appearance | Off-white to pale brown solid |

| pKa (Piperazine) | ~8.5 (Basic) |

| pKa (Aniline) | ~3.5 (Weakly nucleophilic due to o-F) |

Strategic Analysis: Reactivity & Challenges

Successful derivatization of this scaffold requires understanding the electronic push-pull effects:

-

Nucleophilicity Attenuation: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), rendering the primary amine less nucleophilic than unsubstituted aniline. Consequently, reactions with weak electrophiles may require heating or catalysis.

-

Basicity Management: The N-methyl piperazine moiety is basic. In acidic conditions (e.g., using HCl-generating reagents like carbamoyl chlorides), the piperazine will protonate first. This is often advantageous for solubility but requires careful stoichiometry of bases (TEA/DIPEA) to ensure the aniline remains unprotonated and reactive.

-

Regioselectivity: The secondary amine of the piperazine is methylated (tertiary), preventing competitive acylation. The reaction is highly selective for the primary aniline nitrogen.

Synthesis Protocols

Method A: Direct Coupling with Isocyanates (The "Gold Standard")

Best for: Commercially available isocyanates; high-throughput library generation.

Mechanism: Nucleophilic addition of the aniline to the isocyanate carbon.

Reaction:

Protocol:

-

Preparation: Charge a reaction vial with 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv).

-

Solvation: Dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration).

-

Note: DCM is preferred if the product is expected to precipitate. THF is preferred for solubility of the starting material.

-

-

Addition: Add the requisite Isocyanate (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via LC-MS. The product usually appears as [M+H]+ = MW(Aniline) + MW(Isocyanate).

-

-

Workup:

-

Scenario A (Precipitate formed): Filter the solid, wash with cold Et₂O, and dry.

-

Scenario B (Soluble): Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH/NH₃ gradient) to handle the basic piperazine tail.

-

Method B: The Phenyl Carbamate Route (Activated Intermediate)

Best for: Complex amines where the corresponding isocyanate is unstable or unavailable.

Mechanism: Formation of a reactive carbamate intermediate, followed by displacement with a second amine.

Protocol:

Step 1: Activation

-

Dissolve 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous DCM at 0°C.

-

Add Phenyl Chloroformate (1.05 equiv) dropwise.

-

Critical: Do not use large excess; bis-acylation is possible but rare due to sterics.

-

-

Stir at 0°C for 1 hour. The intermediate phenyl (2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)carbamate typically precipitates or can be isolated by rapid aqueous wash (cold water) and concentration.

Step 2: Displacement

-

Redissolve the isolated carbamate intermediate in DMSO or Acetonitrile .

-

Add the Second Amine (

) (1.2 equiv) and Triethylamine (2.0 equiv). -

Heat to 60–80°C for 4–12 hours.

-

Why Heat? The phenoxide leaving group is less reactive than a chloride; the electron-poor nature of the fluorinated aniline makes the urea formation slower than with simple anilines.

-

-

Purification: Reverse-phase Preparative HPLC is recommended (Water/Acetonitrile + 0.1% Formic Acid).

Method C: CDI-Mediated Coupling (Phosgene-Free)

Best for: Safety-conscious labs avoiding chloroformates/isocyanates.

Protocol:

-

Dissolve the Carboxylic Acid partner (if making acyl-ureas) or Amine partner in DCM.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) and stir for 1 hour at RT (CO₂ evolution observed).

-

Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv).

-

Stir at RT overnight. If conversion is low, reflux (40°C).

-

Note: This method often requires a "scavenger resin" workup to remove imidazole byproducts if chromatography is to be avoided.

Visual Workflows

Figure 1: Reaction Landscape

This diagram illustrates the divergent pathways available depending on the reagent availability.

Caption: Divergent synthetic pathways for urea formation. Method A is the most direct; Method B offers the highest versatility for complex amines.

Figure 2: Detailed Workflow for Method B (Carbamate Route)

This specific workflow is highlighted as it is the most robust for drug discovery when commercial isocyanates are lacking.

Caption: Step-by-step decision tree for the Phenyl Carbamate activation method.

Analytical Validation

Upon synthesis, the following spectral characteristics confirm the structure:

-

¹H NMR (DMSO-d₆):

-

Urea Protons: Two distinct singlets (or broad doublets) typically between 8.5–9.5 ppm. The proton attached to the fluorinated ring is usually further downfield (~9.0 ppm) due to the electron-withdrawing effect of the fluorine.

-

Piperazine: N-Methyl singlet at ~2.2 ppm; Piperazine ring protons as multiplets at 2.4–3.1 ppm.

-

Aromatic: The 2-Fluoro ring system shows a characteristic splitting pattern. Look for a triplet-like signal for the proton ortho to the fluorine.

-

-

¹⁹F NMR: Single peak around -120 to -130 ppm (referenced to CFCl₃).

-

Mass Spectrometry: Strong [M+H]⁺ peak. Note that the piperazine nitrogen is the most basic site, so ionization is highly efficient in positive mode ESI.

Safety & Handling

-

Piperazine Sensitization: Piperazine derivatives can act as skin and respiratory sensitizers. Handle all solids in a fume hood and avoid dust inhalation.

-

Isocyanates: Highly toxic and potent sensitizers. React with water to release CO₂ (pressure hazard in sealed vessels). Quench excess isocyanate with methanol before disposal.

-

Phenyl Chloroformate: Lachrymator and corrosive. Reacts violently with water.

References

-

Sigma-Aldrich. Product Specification: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10066806 (Urea Derivatives).

- Knölker, H. J., et al.Synthesis of Ureas via Phenyl Carbamates. Synlett, 1996. (General methodology for Method B).

-

Dube, P., et al. CDI Mediated Urea Synthesis.[1] Organic Letters, 2009.[1] (General methodology for Method C).

-

ResearchGate. Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. (Process chemistry context for urea synthesis).

Sources

Application Note: High-Selectivity Catalytic Reduction of 2-Fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene

This Application Note is designed for process chemists and pharmaceutical researchers optimizing the synthesis of 2-fluoro-4-(4-methylpiperazin-1-yl)aniline , a critical scaffold in the development of kinase inhibitors and psychotropic agents.

Executive Summary

The reduction of 2-fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene (Substrate 1 ) to its corresponding aniline (Product 2 ) presents a classic chemoselectivity challenge in organic synthesis. While the nitro group is readily reducible, the presence of an ortho-fluorine atom and a basic piperazine tail introduces two competing risks:

-

Hydrodefluorination (HDF): The cleavage of the C–F bond, a common side reaction when using highly active Palladium catalysts.

-

Catalyst Poisoning: The tertiary amine in the piperazine ring can coordinate strongly to the metal surface, inhibiting catalytic turnover.

This guide details a robust protocol using Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel , prioritizing the retention of the fluorine atom and high yield (>95%).

Mechanistic Insight & Chemical Logic

The Chemoselectivity Challenge

The reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates. The critical selectivity node lies in the competition between the reduction of the N–O bonds and the oxidative addition of the Metal–H species into the C–F bond.

-

Why not Pd/C? Palladium is the most active metal for hydrogenolysis. While C–F bonds are stronger (116 kcal/mol) than C–Cl or C–Br, the electron-deficient nature of the nitrobenzene ring weakens the C–F bond. Under standard hydrogenation conditions, Pd/C can lead to 1–5% defluorinated by-product, which is often inseparable by crystallization.

-

The Solution (Pt/C or V-doped Pt): Platinum exhibits significantly lower activity for C–halogen hydrogenolysis while maintaining high activity for nitro reduction.

-

The Piperazine Factor: The basic nitrogen (

) can bind to active sites. Conducting the reaction in a protic solvent (Methanol) or adding a mild proton source prevents this coordination without facilitating acid-catalyzed defluorination.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction and the potential side-reaction (HDF) that this protocol aims to avoid.